1-[4-(1-Adamantyl)phenoxy]-3-(4-benzylpiperidin-1-yl)propan-2-ol;hydrochloride
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Overview
Description
1-[4-(1-Adamantyl)phenoxy]-3-(4-benzylpiperidin-1-yl)propan-2-ol;hydrochloride is a complex organic compound with the molecular formula C24H36ClNO2. It is known for its unique structure, which includes an adamantyl group, a phenoxy group, and a piperidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Adamantyl)phenoxy]-3-(4-benzylpiperidin-1-yl)propan-2-ol;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Adamantyl-Phenoxy Intermediate: This step involves the reaction of 1-adamantanol with 4-bromophenol in the presence of a base such as potassium carbonate to form 1-(4-bromophenoxy)adamantane.
Formation of the Piperidinyl Intermediate: The next step involves the reaction of 4-benzylpiperidine with an appropriate alkylating agent to form 4-benzylpiperidin-1-ylpropane.
Coupling Reaction: The final step involves the coupling of the adamantyl-phenoxy intermediate with the piperidinyl intermediate in the presence of a suitable catalyst to form the desired compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-Adamantyl)phenoxy]-3-(4-benzylpiperidin-1-yl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or piperidinyl groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
1-[4-(1-Adamantyl)phenoxy]-3-(4-benzylpiperidin-1-yl)propan-2-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[4-(1-Adamantyl)phenoxy]-3-(4-benzylpiperidin-1-yl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl group is known to enhance the compound’s stability and lipophilicity, allowing it to cross biological membranes more effectively. The piperidinyl group may interact with neurotransmitter receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol: Lacks the benzyl group, resulting in different biological activities.
1-[4-(1-Adamantyl)phenoxy]-3-(4-methylpiperidin-1-yl)propan-2-ol: Contains a methyl group instead of a benzyl group, leading to variations in its chemical properties and applications
Uniqueness
1-[4-(1-Adamantyl)phenoxy]-3-(4-benzylpiperidin-1-yl)propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability, while the benzylpiperidinyl moiety contributes to its potential therapeutic effects .
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(4-benzylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41NO2.ClH/c33-29(21-32-12-10-24(11-13-32)14-23-4-2-1-3-5-23)22-34-30-8-6-28(7-9-30)31-18-25-15-26(19-31)17-27(16-25)20-31;/h1-9,24-27,29,33H,10-22H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVIIQCKZMAQFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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